molecular formula C13H27N B15263521 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine

4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine

Cat. No.: B15263521
M. Wt: 197.36 g/mol
InChI Key: UXPYXOYHVHULNJ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . This compound is known for its unique structural features, which include a cyclohexane ring substituted with a dimethyl group and a pentan-3-yl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with appropriate alkylating agents under controlled conditions. One common method involves the use of Grignard reagents to introduce the pentan-3-yl group, followed by reductive amination to attach the amine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylcyclohexan-1-amine: Lacks the pentan-3-yl group.

    N-(Pentan-3-yl)cyclohexan-1-amine: Lacks the dimethyl substitution on the cyclohexane ring.

    Cyclohexan-1-amine: The simplest form without any substitutions.

Uniqueness

4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

4,4-dimethyl-N-pentan-3-ylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-5-11(6-2)14-12-7-9-13(3,4)10-8-12/h11-12,14H,5-10H2,1-4H3

InChI Key

UXPYXOYHVHULNJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NC1CCC(CC1)(C)C

Origin of Product

United States

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